

(S)-Oxolan-3-yl methanesulfonate CAS number and properties

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Compound of Interest

Compound Name: Oxolan-3-yl methanesulfonate

Cat. No.: B186733

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Technical Guide: (S)-Oxolan-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxolan-3-yl methanesulfonate, also known as (S)-tetrahydrofuran-3-yl methanesulfonate, is a chiral building block of significant interest in medicinal chemistry and drug development. Its tetrahydrofuran core is a privileged scaffold found in numerous biologically active molecules. The methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups with stereochemical control. This guide provides a comprehensive overview of its properties, synthesis, and applications.

While a specific CAS number for the enantiomerically pure **(S)-Oxolan-3-yl methanesulfonate** is not readily available in public databases, the CAS number for the racemic mixture, Tetrahydrofuran-3-yl methanesulfonate, is 156380-34-6. For comparative purposes, this guide will also reference the closely related and well-characterized (S)-enantiomer of the corresponding tosylate, (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, which has the CAS number 112052-11-6.

Physicochemical Properties

The following tables summarize the available quantitative data for racemic **oxolan-3-yl methanesulfonate** and the corresponding (S)-tosylate. These properties are crucial for designing and executing synthetic transformations and for understanding the compound's behavior in various solvent systems.

Table 1: Properties of Racemic **Oxolan-3-yl Methanesulfonate** (CAS: 156380-34-6)

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₄ S
Molecular Weight	166.20 g/mol
Physical Form	Yellow to Brown Liquid
Purity	≥95%
Storage Temperature	2-8 °C

Table 2: Properties of (S)-Oxolan-3-yl 4-methylbenzenesulfonate (CAS: 112052-11-6)

Property	Value
Molecular Formula	C ₁₁ H ₁₄ O ₄ S
Molecular Weight	242.29 g/mol
XLogP3-AA	1.6
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	3
Exact Mass	242.06128 g/mol
Monoisotopic Mass	242.06128 g/mol

Experimental Protocols

The synthesis of (S)-**Oxolan-3-yl methanesulfonate** is typically achieved in two main steps: the preparation of the chiral precursor, (S)-3-hydroxytetrahydrofuran, followed by its mesylation.

Synthesis of (S)-3-hydroxytetrahydrofuran

Several methods exist for the enantioselective synthesis of (S)-3-hydroxytetrahydrofuran. A common and effective method involves the asymmetric reduction of 3-keto-tetrahydrofuran or the kinetic resolution of racemic 3-hydroxytetrahydrofuran. A well-established laboratory-scale synthesis starts from L-malic acid.^{[1][2]}

Protocol: Synthesis of (S)-3-hydroxytetrahydrofuran from L-Malic Acid

- **Esterification:** L-malic acid is first converted to its dimethyl ester. To a solution of L-malic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the crude dimethyl L-malate is purified.
- **Reduction:** The dimethyl L-malate is reduced to (S)-1,2,4-butanetriol. This can be achieved using a reducing agent such as sodium borohydride in the presence of a Lewis acid like lithium chloride in an alcoholic solvent. The reaction is typically carried out at room temperature.
- **Cyclization:** The resulting (S)-1,2,4-butanetriol is then cyclized to form (S)-3-hydroxytetrahydrofuran. This is an acid-catalyzed dehydration reaction, often carried out by heating the triol with a catalytic amount of p-toluenesulfonic acid (PTSA) and removing the water formed azeotropically. The crude product is then purified by distillation.

Synthesis of (S)-Oxolan-3-yl Methanesulfonate

Protocol: Mesylation of (S)-3-hydroxytetrahydrofuran

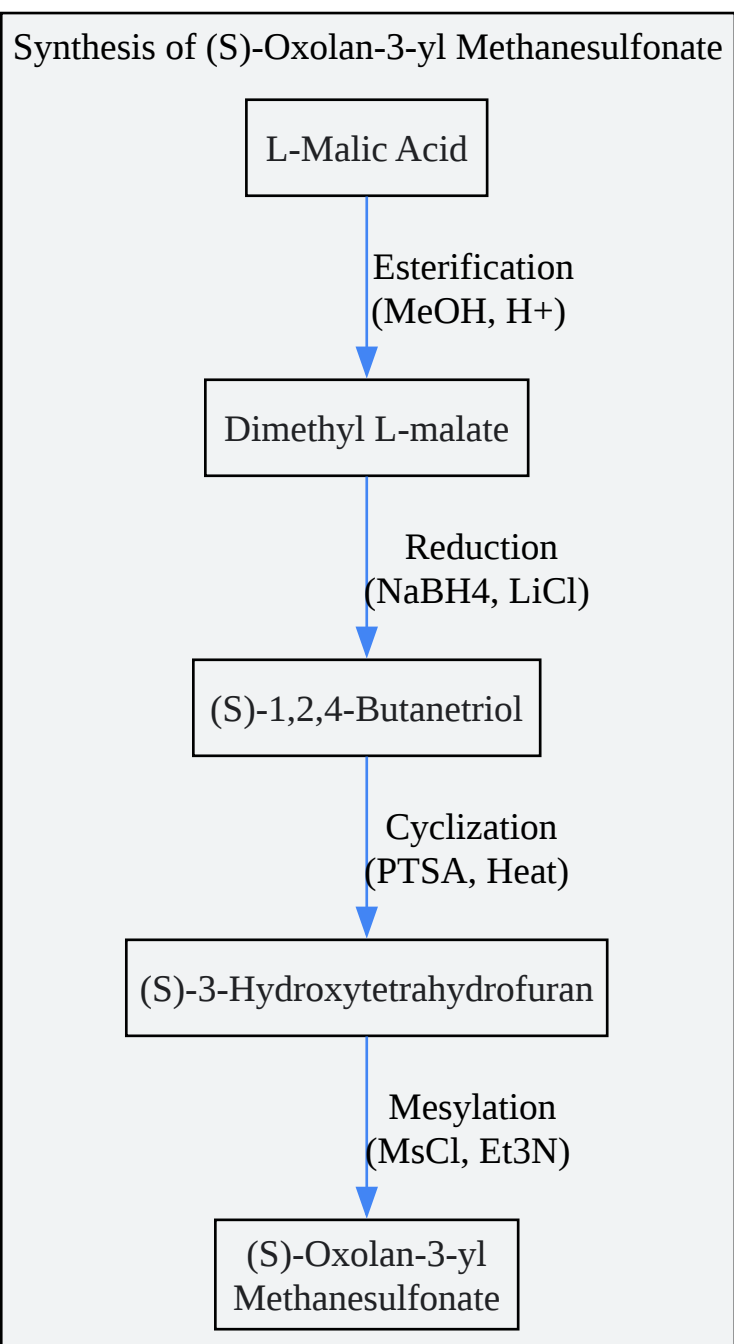
- **Reaction Setup:** To a solution of (S)-3-hydroxytetrahydrofuran in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and a non-nucleophilic base (e.g., triethylamine or pyridine) cooled to 0 °C in an ice bath, add methanesulfonyl chloride dropwise with stirring.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

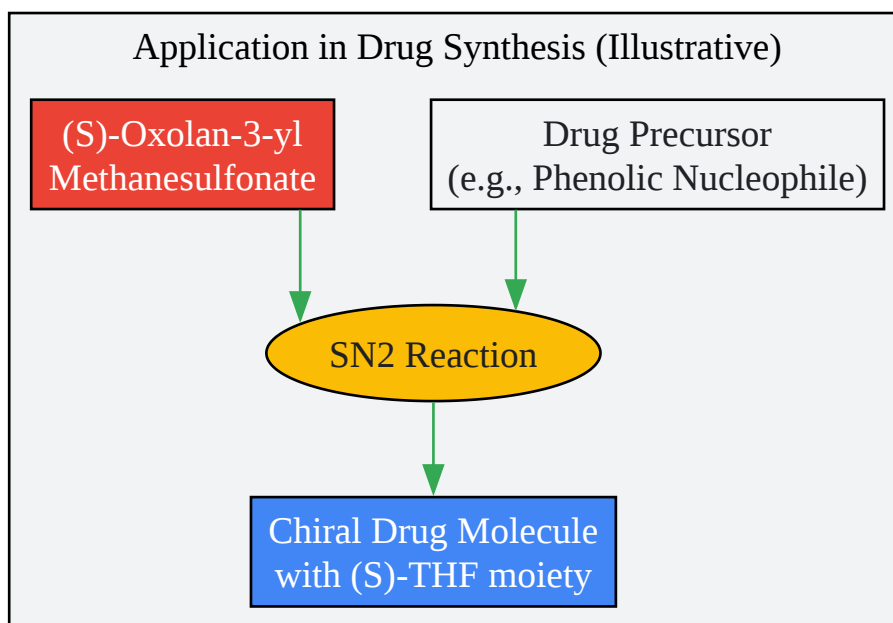
- **Work-up:** The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **(S)-Oxolan-3-yl methanesulfonate**.
- **Purification:** The crude product can be purified by column chromatography on silica gel if necessary.

Synthetic Workflow and Applications in Drug Development

(S)-Oxolan-3-yl methanesulfonate is a valuable intermediate for introducing the chiral tetrahydrofuran-3-yl moiety into drug candidates. This is particularly important in the development of inhibitors for various enzymes and receptors where specific stereochemistry is crucial for biological activity.

The methanesulfonate group acts as an efficient leaving group, allowing for SN2 reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides, to form C-N, C-S, and C-O bonds, respectively, with inversion of configuration.





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